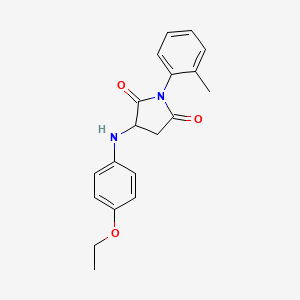
7-((4-溴苄基)氧基)-6-己基-4-苯基-2H-色烯-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromobenzyl group, a hexyl chain, and a phenyl group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
科学研究应用
7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-bromobenzyl alcohol: This can be achieved by the selective oxidation of 4-bromobenzyl alcohol using oxidizing agents such as Oxone in the presence of acetonitrile.
Formation of 4-bromobenzyl bromide: The 4-bromobenzyl alcohol is then converted to 4-bromobenzyl bromide using reagents like phosphorus tribromide.
Synthesis of chromen-2-one core: The chromen-2-one core can be synthesized via a Knoevenagel condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base such as piperidine.
Final coupling reaction: The 4-bromobenzyl bromide is coupled with the chromen-2-one core in the presence of a base like potassium carbonate in acetone to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the bromination and coupling steps to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxone in acetonitrile for selective oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using sodium azide or thiourea in polar solvents.
Major Products
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: 7-((4-hydroxybenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one.
Substitution: 7-((4-aminobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one.
作用机制
The mechanism of action of 7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2) by binding to its active site, thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking the access of natural substrates.
相似化合物的比较
Similar Compounds
- 7-((4-bromobenzyl)oxy)-6-chloro-4-methyl-2H-chromen-2-one
- 7-((4-bromobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate
- 1-((4-bromobenzyl)oxy)phenyl-2-(1H-imidazol-1-yl)ethanol
Uniqueness
7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl chain and phenyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and enzymes.
属性
IUPAC Name |
7-[(4-bromophenyl)methoxy]-6-hexyl-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27BrO3/c1-2-3-4-6-11-22-16-25-24(21-9-7-5-8-10-21)17-28(30)32-27(25)18-26(22)31-19-20-12-14-23(29)15-13-20/h5,7-10,12-18H,2-4,6,11,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRLNIWXRSEKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)Br)OC(=O)C=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
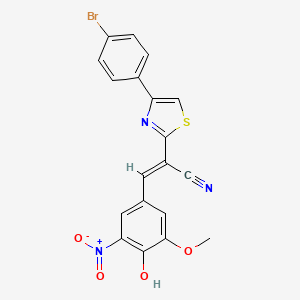
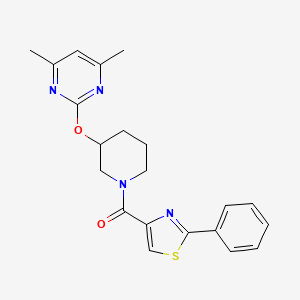
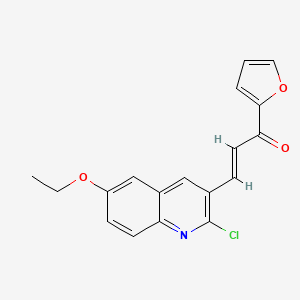
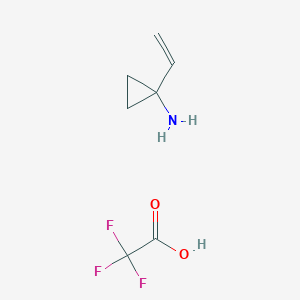
![tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2525958.png)
![N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2525959.png)
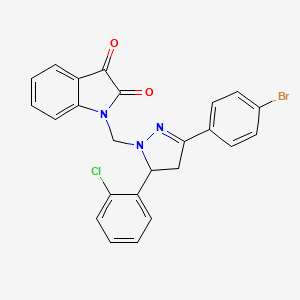
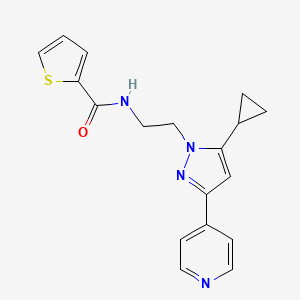
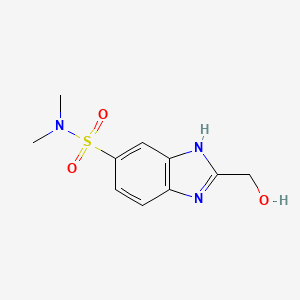
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2525966.png)
![10-Oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B2525968.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2525970.png)
![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2525971.png)
